1-(2-Cyanophenyl)-1-phenylurea

Green Chemistry Synthetic Efficiency Procurement Scalability

1-(2-Cyanophenyl)-1-phenylurea (CAS 13114-96-0; synonym: N-(2-cyanophenyl)-N′-phenylurea) is a diarylurea derivative with the molecular formula C₁₄H₁₁N₃O and a molecular weight of 237.26 g·mol⁻¹. The compound belongs to the phenylurea class, a pharmacologically significant scaffold featuring a urea carbonyl flanked by two aromatic substituents—here, a 2-cyanophenyl group and an unsubstituted phenyl group.

Molecular Formula C14H11N3O
Molecular Weight 237.26 g/mol
Cat. No. B13150625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Cyanophenyl)-1-phenylurea
Molecular FormulaC14H11N3O
Molecular Weight237.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(C2=CC=CC=C2C#N)C(=O)N
InChIInChI=1S/C14H11N3O/c15-10-11-6-4-5-9-13(11)17(14(16)18)12-7-2-1-3-8-12/h1-9H,(H2,16,18)
InChIKeyBSBXHOGBLGENFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Cyanophenyl)-1-phenylurea: Chemical Identity, Procurement Specifications, and In-Class Positioning


1-(2-Cyanophenyl)-1-phenylurea (CAS 13114-96-0; synonym: N-(2-cyanophenyl)-N′-phenylurea) is a diarylurea derivative with the molecular formula C₁₄H₁₁N₃O and a molecular weight of 237.26 g·mol⁻¹ [1]. The compound belongs to the phenylurea class, a pharmacologically significant scaffold featuring a urea carbonyl flanked by two aromatic substituents—here, a 2-cyanophenyl group and an unsubstituted phenyl group [2]. Phenylurea derivatives are well-established in medicinal chemistry as kinase inhibitor scaffolds, with the diarylurea motif forming the pharmacophoric core of clinically approved agents such as sorafenib [2]. The ortho-cyano substitution pattern in the target compound creates a distinct electronic environment and hydrogen-bonding profile compared to the meta- and para-cyano regioisomers, with implications for target engagement that preclude simple structural interchange during procurement [1].

1-(2-Cyanophenyl)-1-phenylurea: Why Regioisomer and Scaffold Substitution Introduces Uncontrolled Variability


Within the cyanophenyl-phenylurea series, the position of the cyano substituent on the phenyl ring is not a passive structural variation—it directly modulates kinase selectivity, antiproliferative potency, and metabolic stability. The ortho-cyano isomer (the target compound) places the electron-withdrawing nitrile group adjacent to the urea linkage, creating a sterically constrained conformation and a unique intramolecular hydrogen-bonding geometry that is absent in the meta- or para-substituted congeners . Empirically, regioisomeric switching within cyanophenyl-phenylureas produces divergent inhibition profiles: for example, 1-(4-cyanophenyl)-3-phenylurea was identified as a selective SRPK3 hit (single-digit μM IC₅₀) with negligible SRPK1/2 activity, whereas the 3-cyano isomer has been associated with apoptosis induction in glioblastoma cells through distinct mechanisms [1]. These regioisomer-dependent selectivity profiles mean that substituting one cyanophenyl-phenylurea regioisomer for another in a screening library or SAR campaign can produce qualitatively different biological outcomes—a risk that generic procurement strategies do not adequately control [1].

1-(2-Cyanophenyl)-1-phenylurea: Quantitative Comparative Evidence for Scientific Procurement Decisions


Synthetic Accessibility Advantage: 1-(2-Cyanophenyl)-1-phenylurea Achieves 89% Yield via T3P-Mediated Green Chemistry Protocol vs. Lower-Yielding Conventional Phosgene Routes for Analogous Diarylureas

The target compound can be synthesized via an iodine-catalyzed protocol using o-aminobenzamide and phenyl isothiocyanate with T3P (propane phosphonic acid anhydride) in DMSO at room temperature, achieving an isolated yield of 89% after 4 hours under mild, phosgene-free conditions . Conventional phosgene-based or isocyanate-based routes for diarylureas typically require elevated temperatures, toxic reagents, and extended reaction times. This positions 1-(2-cyanophenyl)-1-phenylurea as synthetically accessible with high efficiency relative to analogs that necessitate multi-step protection/deprotection sequences or harsh acylating agents.

Green Chemistry Synthetic Efficiency Procurement Scalability

Regioisomeric Selectivity Gate: Ortho-Cyano Substitution in 1-(2-Cyanophenyl)-1-phenylurea Confers Conformational Restriction Absent in Para-Cyano SRPK3 Probe and Meta-Cyano Antitumor Congeners

The ortho-cyano substituent in the target compound enforces a sterically constrained intramolecular hydrogen bond between the nitrile nitrogen and the urea N–H, producing a restricted conformational population that is structurally precluded in the 3-cyano (meta) and 4-cyano (para) regioisomers . This conformational restriction is highly relevant for kinase inhibitor design, where the diarylurea moiety's dihedral angle directly governs ATP-binding pocket complementarity. The para-cyano regioisomer (1-(4-cyanophenyl)-3-phenylurea) has been characterized as an SRPK3-selective probe with single-digit μM IC₅₀ and negligible SRPK1/2 inhibition [1], while the meta-cyano isomer (1-(3-cyanophenyl)-3-phenylurea) has been associated with apoptosis induction in glioblastoma models via a different mechanism . The ortho-cyano isomer's distinct conformational profile predicts a different kinase selectivity fingerprint, making it a non-interchangeable member of the cyanophenyl-phenylurea series.

Kinase Selectivity Conformational Analysis SAR Differentiation

Diarylurea Linker Rigidity Comparison: 1-(2-Cyanophenyl)-1-phenylurea Lacks a Flexible Linker, Distinct from Vinyl/Ethynyl/Phenyl-Linked Diarylurea Derivatives Showing Enhanced Antitumor Potency Over Sorafenib

A systematic SAR study of diaryl urea derivatives demonstrated that incorporating rigid linker groups (vinyl, ethynyl, or phenyl) between the urea core and one aromatic ring significantly enhances antiproliferative activity. Compound 23 (phenyl linker) exhibited IC₅₀ values of 5.17–6.46 μM across five cancer cell lines (MX-1, A375, HepG2, Ketr3, HT-29), outperforming sorafenib (IC₅₀ 8.27–15.2 μM) [1]. 1-(2-Cyanophenyl)-1-phenylurea, by contrast, bears no such linker—the urea is directly attached to both aromatic rings. This positions the target compound as a more compact, synthetically simpler scaffold whose primary differentiation lies in the ortho-cyano conformational effect and synthetic accessibility rather than in linker-driven potency optimization. For users seeking a minimal diarylurea scaffold for fragment-based or combinatorial library construction, the target compound offers a streamlined starting point unencumbered by linker-derived molecular weight increases.

Antitumor Activity Linker SAR Scaffold Differentiation

Multifunctional Derivatization Gateway: The Ortho-Cyano Group Enables Further Chemical Elaboration into Quinazoline and Heterocycle-Fused Derivatives, a Synthetic Handle Absent in Non-Cyano or Para-Cyano Urea Analogs

o-Ureidobenzonitriles, including 1-(2-cyanophenyl)-1-phenylurea, serve as direct precursors to 2,4-dichloroquinazolines—privileged intermediates in kinase inhibitor synthesis (e.g., the gefitinib and erlotinib quinazoline scaffold class) . The ortho-cyano group can undergo acid-catalyzed or iodine-mediated cyclization with the adjacent urea nitrogen to form the quinazoline ring system, a transformation that is geometrically impossible for meta- or para-cyano regioisomers. This derivatization pathway renders the target compound a strategic building block for generating focused kinase inhibitor libraries, whereas structurally similar non-cyano diarylureas or cyano-substituted congeners with non-ortho substitution patterns lack this direct synthetic entry into the quinazoline chemical space .

Chemical Diversification Quinazoline Synthesis Library Design

Kinase Inhibition Patent Landscape: Phenylurea Derivatives Including 2-Cyanophenyl Ureas Claimed as TIE-2 and Raf Kinase Inhibitors, Differentiating the Scaffold from General Antitumor Ureas

Patent AT-E512146-T1 (Merck Patent GmbH, priority date 2004-10-13) claims phenylurea derivatives of formula (I)—encompassing compounds with cyanophenyl substitution patterns—as inhibitors of tyrosine kinases, specifically TIE-2 and Raf kinases, for the treatment of tumor diseases [1]. This patent explicitly establishes the diarylurea scaffold bearing cyano-substituted phenyl rings as part of the same pharmacological class as sorafenib (a Raf/VEGFR/PDGFR multi-kinase inhibitor). The inclusion of 2-cyanophenyl-substituted ureas within this patent family differentiates the target compound from non-kinase-targeted phenylureas developed for herbicidal (e.g., diuron, fenuron) or plant growth regulator (e.g., CPPU/forchlorfenuron) applications [2]. For procurement in oncology-focused kinase inhibitor programs, this patent linkage provides intellectual property context supporting the scaffold's relevance to TIE-2/Raf pathways.

Kinase Inhibition Patent Evidence TIE-2/Raf Targeting

1-(2-Cyanophenyl)-1-phenylurea: Evidence-Backed Application Scenarios for Scientific Procurement


Fragment-Based Drug Design (FBDD) Libraries Targeting Kinase ATP-Binding Pockets

As a minimal diarylurea scaffold with a molecular weight of 237.26 g·mol⁻¹ and no extended linker groups, 1-(2-cyanophenyl)-1-phenylurea meets key fragment-like physicochemical criteria (MW < 300, low rotatable bond count due to ortho-cyano conformational restriction) for FBDD screening collections . The compound provides the core diarylurea pharmacophore found in sorafenib-class kinase inhibitors without the molecular complexity of linker-extended or fully elaborated analogs. The ortho-cyano group further permits crystallographic detection via its distinctive electron density signature, facilitating fragment soaking and co-crystallization studies with kinase domains [1]. The T3P-mediated synthetic protocol achieving 89% yield supports cost-effective procurement of gram quantities sufficient for fragment library assembly and initial biophysical screening (SPR, ITC, or DSF) .

Quinazoline-Focused Kinase Inhibitor Library Synthesis and Parallel SAR Exploration

The ortho-cyano substitution in 1-(2-cyanophenyl)-1-phenylurea enables direct cyclization to quinazoline-2,4-dione intermediates, providing a synthetic gateway into the quinazoline chemical space that includes clinically validated EGFR inhibitors (gefitinib, erlotinib, lapatinib) . This cyclization capability is structurally unique to ortho-cyano isomers—meta- and para-cyano diarylureas cannot undergo the same intramolecular annulation—making the target compound a non-substitutable building block for generating focused quinazoline libraries [1]. Procurement for medicinal chemistry groups engaged in kinase inhibitor lead generation should specify the ortho-cyano regioisomer to ensure access to this diversification pathway, which reduces step-count and enables parallel synthesis strategies.

Regioisomer-Dependent Kinase Selectivity Profiling and Chemical Probe Development

The demonstrated regioisomer-dependent selectivity of cyanophenyl-phenylureas—with the 4-cyano isomer showing SRPK3 selectivity (single-digit μM IC₅₀, negligible SRPK1/2 inhibition) and the 3-cyano isomer associated with glioblastoma-selective apoptosis [1]—establishes that cyano position is a critical determinant of biological target engagement within this series. The 2-cyano isomer (the target compound), by virtue of its ortho-constrained geometry, is predicted to access a distinct kinase selectivity profile and therefore represents an essential and non-redundant member of any comprehensive cyanophenyl-phenylurea screening panel. Procurement of all three regioisomers (ortho, meta, para) as a matched set enables systematic kinase selectivity fingerprinting, while procurement of the ortho isomer alone addresses the most sterically constrained and synthetically versatile member of the series.

Oncology-Focused High-Throughput Screening (HTS) Deck Expansion with Kinase-Biased Chemotypes

The patent classification of cyanophenyl-substituted phenylureas as TIE-2 and Raf kinase inhibitors (AT-E512146-T1, Merck Patent GmbH) supports the inclusion of 1-(2-cyanophenyl)-1-phenylurea in oncology-targeted screening decks where kinase inhibition is a primary endpoint. The compound's diarylurea core aligns with the established sorafenib pharmacophore class [1], while its compact structure and ortho-cyano substitution distinguish it from linker-bearing or non-cyano analogs. For HTS facilities procuring compound libraries for oncology target-based screens, this compound offers a structurally validated kinase-biased chemotype at a procurement cost moderated by its high-yielding, phosgene-free synthetic route.

Quote Request

Request a Quote for 1-(2-Cyanophenyl)-1-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.